2-(2,4-Dichlorophenoxy)-3,3-bis(methylsulfanyl)prop-2-enenitrile
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Overview
Description
2-(2,4-Dichlorophenoxy)-3,3-bis(methylsulfanyl)prop-2-enenitrile is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes dichlorophenoxy and methylsulfanyl groups, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-3,3-bis(methylsulfanyl)prop-2-enenitrile typically involves the reaction of 2,4-dichlorophenol with appropriate reagents to introduce the phenoxy group. This is followed by the addition of methylsulfanyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-3,3-bis(methylsulfanyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-3,3-bis(methylsulfanyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, while the methylsulfanyl groups can modulate the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.
2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with similar structural features.
3,3-Bis(methylsulfanyl)prop-2-enenitrile: Shares the methylsulfanyl groups but lacks the dichlorophenoxy group.
Uniqueness
2-(2,4-Dichlorophenoxy)-3,3-bis(methylsulfanyl)prop-2-enenitrile is unique due to the combination of dichlorophenoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
188967-77-3 |
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Molecular Formula |
C11H9Cl2NOS2 |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H9Cl2NOS2/c1-16-11(17-2)10(6-14)15-9-4-3-7(12)5-8(9)13/h3-5H,1-2H3 |
InChI Key |
ZLYIGBCAAIOBGD-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)OC1=C(C=C(C=C1)Cl)Cl)SC |
Origin of Product |
United States |
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